Holmium oxide

Vue d'ensemble

Description

Holmium Oxide, also known as Holmia, is a light yellow powder and one of the most paramagnetic substances known . It is a rare-earth metal oxide that is highly stable and resistant to chemical attack . Holmium Oxide has been used as a wavelength standard for over four decades due to its specific, excellent, and unique optical and electrical properties .

Synthesis Analysis

Holmium Oxide nanoparticles have been synthesized using various methods. One approach involves using hydrophilic and biocompatible polyethylenimines (PEIs) of different sizes as surface-coating ligands . Another method involves the thermal decomposition of holmium nitrate and oxalate . The development of a facile and reliable route for the synthesis of Ho2O3 nanostructures is of great importance for studying its characteristics .Molecular Structure Analysis

Holmium Oxide has a cubic, yet rather complex bixbyite structure, with many atoms per unit cell and a large lattice constant of 1.06 nm . This structure is characteristic of oxides of heavy rare-earth elements .Chemical Reactions Analysis

Holmium Oxide reacts with all halogens to form their corresponding trihalide . Guided ion beam tandem mass spectrometry (GIBMS) and quantum chemical calculations have been employed to evaluate chemi-ionization reactions with holmium . Exchange reactions of Ho+ with O2, CO, and SO2 and HoO+ with CO, as well as collision-induced dissociation (CID) reactions of HoO+ with Xe, O2, and CO, were performed using GIBMS .Physical And Chemical Properties Analysis

Holmium Oxide is a white crystalline powder with a high melting point of 2,380 °C and a high density of 8.8 g/cm^3 . It is relatively soft and malleable, and is stable in dry air at room temperature but rapidly oxidizes at elevated temperatures and in moist air .Applications De Recherche Scientifique

Near-Infrared Imaging and Dye-Photodegradation

Holmium oxide nanoparticles have been synthesized for use in near-infrared imaging and dye-photodegradation . These nanoparticles emit near-infrared fluorescence (800–1100 nm) under a 785 nm excitation source . They have been used for imaging animal tissues, with a maximum imaging depth of 2.2 cm . Additionally, these nanoparticles facilitate the degradation of dyes under white light irradiation .

Magnetic Flux Concentrator

Holmium oxide is used as a magnetic flux concentrator for creating strong magnetic fields . This property makes it useful in various applications where strong magnetic fields are required.

UV Spectrophotometers

Holmium oxide is used in filters for calibrating the wavelength settings of UV spectrophotometers . This helps in achieving accurate measurements in UV spectroscopy.

Specialized Lasers

Holmium oxide is used in specialized lasers for treating eye disorders, kidney stones, and cancer . The unique properties of holmium oxide make it suitable for these medical applications.

Neutron Absorber in Nuclear Reactors

Holmium oxide is used as a neutron absorber in the control rods of nuclear reactors . This helps in controlling the rate of fission reactions in the reactor.

Colorant in Glass and Cubic Zirconia

Holmium oxide is used as a yellow/red coloring agent for glass or cubic zirconia . This gives the glass or cubic zirconia a distinctive color, enhancing its aesthetic appeal.

Doping Agent in Iron Oxide Nanoparticles

Holmium is used as a doping agent in iron oxide nanoparticles . The presence of holmium can improve the magnetic properties of the nanoparticles .

Fluorescence Microscopy

Holmium oxide nanoparticles have been used in fluorescence microscopy for organ tissue inspection . They help overcome the technical challenge of light scattering, resulting in clearer images .

Mécanisme D'action

Target of Action

Holmium oxide, also known as Ho2O3, primarily targets human umbilical vein endothelial cells (HUVECs). It interacts with the membrane protein EphrinB2 in these cells . This interaction plays a crucial role in promoting angiogenesis, which is the formation of new blood vessels .

Mode of Action

Holmium oxide nanoparticles (HNPs) promote angiogenesis by increasing cell migration, mediated by filopodia extension . Filopodia are slender cytoplasmic projections that extend from the leading edge of migrating cells. At the molecular level, HNPs interact with EphrinB2, leading to its phosphorylation . This phosphorylated EphrinB2 can bind and activate VAV2, an activator of the filopodia regulatory protein CDC42 .

Biochemical Pathways

The EphrinB2/VAV2/CDC42 signaling pathway plays a significant role in the action of holmium oxide. This pathway regulates cell migration, which is an important target of angiogenesis . When EphrinB2, VAV2, or CDC42 are inhibited separately, angiogenesis is reduced .

Pharmacokinetics

Holmium-166, a radioactive isotope of holmium, has been used in various therapeutic applications due to its emission of high-energy beta radiation, which can be used for a therapeutic effect, and gamma radiation, which can be used for nuclear imaging purposes .

Result of Action

The primary result of holmium oxide’s action is the promotion of angiogenesis, both in vitro and in vivo . This is particularly beneficial for bone repair, as early angiogenesis provides nutrient supply for bone tissue repair . Insufficient angiogenesis can lead to tissue engineering failure .

Action Environment

The action of holmium oxide can be influenced by various environmental factors. For instance, holmium oxide is one of the most powerfully paramagnetic substances known . This property could potentially influence its interaction with biological systems. Furthermore, holmium oxide is used in making specialty colored glasses . The environmental stability of holmium oxide is high, as it is resistant to chemical attack and has a high melting point .

Safety and Hazards

Holmium Oxide should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Orientations Futures

Holmium Oxide nanoparticles have attracted significant research interest due to their dual-functionalities. They have been used for degradation of fluorescein sodium salt and rhodamine 6G under white light irradiation as well as NIR . Furthermore, hydrophilic and biocompatible polyethylenimines (PEIs) of different sizes were used as surface-coating ligands for ultrasmall holmium oxide (Ho2O3) nanoparticles, indicating potential for efficient transverse T2 MRI contrast agents in vitro .

Propriétés

IUPAC Name |

holmium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ho.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCYYNSBGXMRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

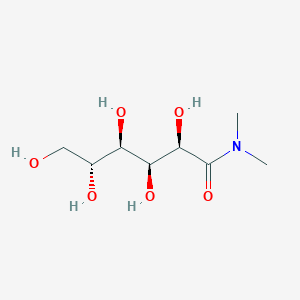

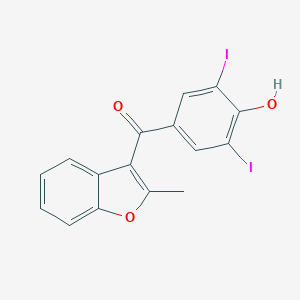

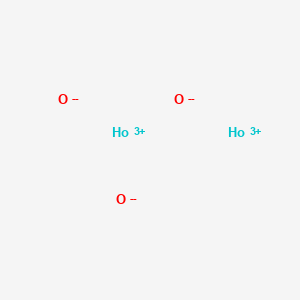

[O-2].[O-2].[O-2].[Ho+3].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ho2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894772 | |

| Record name | Holmium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.859 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] | |

| Record name | Holmium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Holmium oxide | |

CAS RN |

12055-62-8 | |

| Record name | Holmium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012055628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holmium oxide (Ho2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOLMIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1MAM6A4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the key spectral characteristics of Holmium oxide?

A1: Holmium oxide exhibits distinct absorption lines across the visible region, making it a valuable reference material for spectrophotometer calibration. [, , , , , , ]. Specifically, a solution of holmium oxide in perchloric acid displays well-defined transmittance minima, serving as traceable wavelength standards for UV/visible molecular absorption spectrophotometry. []

Q2: What is the significance of the infrared photoluminescence observed in Holmium oxide?

A2: Infrared photoluminescence (PL) in Ho2O3 originates from internal 4f-shell transitions in Ho3+ ions. This PL, peaking at ~1.96 µm, provides valuable insights into the electronic structure and energy transfer processes within the material. [, ] Interestingly, the PL intensity in Ho-doped silicon, despite having a significantly lower Holmium concentration, is comparable to that of Ho2O3. [, ]

Q3: How does Holmium oxide contribute to the field of magneto-optical materials?

A3: Holmium oxide ceramics display promising magneto-optical properties, particularly a high Verdet constant, making them attractive for applications in high-energy laser Faraday isolators. [, ] Doping Ho2O3 with elements like Terbium (Tb3+) and Cerium (Ce3+) can further enhance these properties. [] For instance, nickel-doped Ho2O3 ceramics exhibit enhanced transmittance and Verdet constants compared to pure Ho2O3 ceramics and commercial terbium gallium garnet crystals. []

Q4: What makes Holmium oxide suitable for use in optical fibers?

A4: Holmium oxide doped tellurite glasses exhibit a high refractive index (>2 at specific concentrations) and a tunable optical band gap, making them suitable for applications in optical fibers and optical communication devices. []

Q5: How does the porosity of Holmium oxide affect its mechanical properties?

A5: The Young's and shear moduli of polycrystalline Ho2O3 are inversely related to its porosity. This relationship can be described empirically, providing insights into the material's mechanical behavior in various applications. []

Q6: How do temperature variations impact the elastic properties of Holmium oxide?

A6: The Young's, shear, and bulk moduli of Ho2O3 decrease linearly with increasing temperature, while Poisson's ratio remains relatively stable. These findings are crucial for understanding the material's performance under varying thermal conditions. []

Q7: How does Holmium oxide act as a catalyst in methane dry reforming?

A7: Holmium oxide, when used as a promoter in nickel-based catalysts supported on yttria-stabilized zirconia, significantly enhances the performance of methane dry reforming. The optimal loading of Ho2O3 has been identified, demonstrating its role in improving methane and carbon dioxide conversion rates. [] This is attributed to Ho2O3's ability to enhance the support's properties and mitigate carbon accumulation. []

Q8: What is the role of Holmium oxide in water oxidation processes?

A8: Nanosized manganese oxide supported on holmium oxide forms a new composite catalyst for water oxidation. This composite exhibits promising turnover frequencies in the presence of cerium(IV) ammonium nitrate and photo-produced [Ru(bpy)3]3+, highlighting its potential in energy-related applications. []

Q9: What are the potential biomedical applications of Holmium oxide nanoparticles?

A9: Holmium oxide nanoparticles, particularly when functionalized with polyethylene glycol (PEG), show promise as contrast agents for T2-weighted magnetic resonance imaging (MRI). These nanoparticles generate a strong negative contrast in T2-weighted MRI and exhibit good biocompatibility at specific concentrations. [] Similarly, polyethylenimine-coated ultrasmall Ho2O3 nanoparticles exhibit low cytotoxicity and good colloidal stability, making them suitable candidates for T2 MRI contrast agents. [] Furthermore, D-glucuronic acid coated HoEuO3 nanoparticles show potential for both MRI and fluorescence imaging. []

Q10: How does the surface coating of Holmium oxide nanoparticles affect their properties?

A10: The surface coating of Ho2O3 nanoparticles significantly influences their water proton spin relaxivities, colloidal stability, and biocompatibility. Different coatings, such as polyethylene glycol (PEG) and polyethylenimines (PEIs), can be used to fine-tune these properties for specific biomedical applications. [, ]

Q11: What are the potential applications of bio-synthesized Holmium oxide nanoparticles?

A11: Ultrafine nanoscale holmium oxide nanoparticles (HT-Ho2O3 NPs) synthesized using plant extracts show potential in various biomedical applications. They exhibit antioxidant, anti-angiogenic, and cytotoxic properties, making them promising candidates for further research in drug delivery and cancer treatment. []

Q12: How stable are Holmium oxide glass wavelength standards?

A12: Holmium oxide glass stands out as a reliable wavelength standard due to its insignificant spectral variation between batches and manufacturers. These standards demonstrate robust stability, remaining largely unaffected by typical fluctuations in temperature and humidity. []

Q13: How is Holmium oxide used in nuclear medicine?

A13: Holmium-166, a radioisotope of holmium, is used in nuclear medicine for therapeutic applications, particularly in treating liver metastases. Microspheres labeled with 166Ho deliver targeted radiation therapy. Research focuses on optimizing the production and labeling processes of these microspheres for enhanced therapeutic efficacy. [, ]

Q14: What are the applications of Holmium oxide in thin-film technology?

A14: Holmium oxide thin films are employed in various electronic applications, including capacitors. Studies on thermally stimulated currents in Al/Ho2O3/Al thin-film sandwiches provide valuable insights into the dielectric properties and charge trapping mechanisms within these devices. [, , ] Further research explored the potential of holmium oxide as a gate dielectric oxide for germanium-based metal-oxide-semiconductor (MOS) systems. []

Q15: What is the role of Holmium oxide in high-pressure research?

A15: Holmium oxide serves as a valuable material for high-pressure studies due to its interesting phase transitions and the behavior of its f-electrons under pressure. High-pressure X-ray diffraction (HPXRD), micro-Raman spectroscopy, and electrical resistivity measurements using specialized equipment like diamond anvil cells provide crucial information about these properties. []

Q16: What is the environmental impact of Holmium oxide nanoparticles?

A16: Studies on the ecotoxicity of various nanomaterials, including Ho2O3, highlight the need for a comprehensive understanding of their potential risks to aquatic organisms. Research indicates that different nanoparticles, including Ho2O3, can exhibit a wide range of toxicity levels across various species and test conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.